molecular formula C19H29NO5 B5230027 Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine

Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine

Cat. No.: B5230027
M. Wt: 351.4 g/mol
InChI Key: UYZDWGPCUHJXPA-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine is a compound that combines the properties of oxalic acid and a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes . The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine typically involves the reaction of 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine with oxalic acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-7-12-18-10-5-4-6-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZDWGPCUHJXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCN2CCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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